Coumafuryl

説明

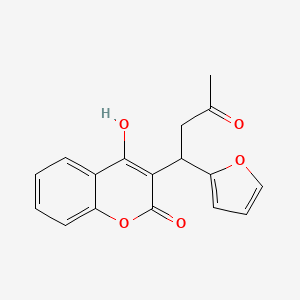

Structure

3D Structure

特性

IUPAC Name |

3-[1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXKFSJCQNGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34490-93-2 (hydrochloride salt) | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041798 | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Coumafuryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 150 g/100 ml @ 20 °C /Sodium salt/, Practically insoluble in water; readily soluble in acetone, methyl ethyl ketone, cyclohexanone, ether, dioxane, methylene chloride, dimethylformamide; moderately soluble in toluene, xylene, trichloroethylene, carbon tetrachloride; very slightly soluble in petroleum ether and mineral oils | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Very low at room temperature | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystals | |

CAS No. |

117-52-2 | |

| Record name | Coumafuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumafuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMAFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ELL4M4VS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124 °C | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Coumafuryl's Mechanism of Action on Vitamin K Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of coumafuryl, a first-generation anticoagulant rodenticide, on vitamin K epoxide reductase (VKOR). Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on its close structural and functional analog, warfarin, to elucidate the core principles of its activity. The mechanisms described for warfarin are considered to be highly representative of this compound's interaction with VKOR.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound, like other 4-hydroxycoumarin derivatives, exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood clotting factors.

The vitamin K cycle involves the conversion of vitamin K between three forms: vitamin K quinone, vitamin K hydroquinone, and vitamin K 2,3-epoxide. Vitamin K hydroquinone is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X. This carboxylation is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. For the coagulation process to continue, vitamin K 2,3-epoxide must be recycled back to vitamin K quinone and then to vitamin K hydroquinone. This crucial recycling is carried out by VKORC1.

This compound acts as a potent inhibitor of VKORC1. By blocking this enzyme, it prevents the regeneration of vitamin K hydroquinone. The resulting depletion of the active form of vitamin K leads to the production of under-carboxylated, inactive coagulation factors. This impairment of the coagulation cascade results in a state of anticoagulation and, at higher doses, can lead to hemorrhaging.

Quantitative Data on Coumarin Inhibition of VKORC1

| Compound | Parameter | Value | Species | Assay Conditions | Reference |

| Warfarin | IC50 | 0.07 µM | Rat | In vitro hepatic microsomes | [1] |

| Warfarin | IC50 | 0.17 µM | Murine | In vitro hepatic microsomes | [1] |

| Warfarin | Ki | Nanomolar range | Human | Microsomal VKORC1 with glutathione | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effect of coumarins like this compound on VKORC1 activity.

In Vitro VKORC1 Activity Assay using Hepatic Microsomes

This assay measures the enzymatic activity of VKORC1 in liver microsomes, which are rich in this enzyme.

Protocol:

-

Preparation of Microsomes:

-

Homogenize fresh liver tissue from the species of interest (e.g., rat, mouse) in a buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4) on ice.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal preparation with a reaction buffer containing a reducing agent, typically dithiothreitol (DTT), which is necessary for VKORC1 activity in vitro.

-

Add the substrate, vitamin K1 2,3-epoxide, to initiate the reaction.

-

For inhibition studies, pre-incubate the microsomes with varying concentrations of this compound (or warfarin) for a defined period before adding the substrate.

-

Incubate the reaction mixture at 37°C for a specific time.

-

-

Quantification of Product:

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Extract the vitamin K metabolites into an organic solvent.

-

Analyze the extracted samples by high-performance liquid chromatography (HPLC) to separate and quantify the product, vitamin K1 quinone.

-

-

Data Analysis:

-

Calculate the rate of vitamin K1 quinone formation.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Cell-Based VKORC1 Activity Assay

This assay assesses the activity of VKORC1 in a cellular context, providing a more physiologically relevant model.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line, such as HEK293T cells.

-

For controlled experiments, use cells with endogenous VKORC1 knocked out.

-

Transfect the cells with a plasmid expressing human VKORC1.

-

-

Inhibition Assay:

-

Treat the transfected cells with varying concentrations of this compound (or warfarin).

-

Add vitamin K1 2,3-epoxide to the cell culture medium.

-

Incubate the cells for a period to allow for the conversion of the epoxide to vitamin K1 quinone.

-

-

Measurement of VKORC1 Activity:

-

A common method is to co-express a vitamin K-dependent reporter protein, such as Factor IX.

-

The activity of VKORC1 is indirectly measured by quantifying the level of carboxylated (active) Factor IX secreted into the culture medium, often using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Normalize the reporter protein activity to a control (e.g., untreated cells).

-

Plot the normalized activity against the inhibitor concentration to determine the IC50 value in a cellular environment.

-

Mandatory Visualizations

Signaling Pathway of the Vitamin K Cycle and this compound Inhibition

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.

Experimental Workflow for In Vitro VKORC1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory effect of this compound on VKORC1.

References

The Pharmacokinetics and Pharmacodynamics of Coumafuryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumafuryl, a first-generation anticoagulant rodenticide, operates through the disruption of the vitamin K cycle, leading to fatal hemorrhaging in rodents. As a member of the 4-hydroxycoumarin class of compounds, its mechanism of action is well-understood, involving the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. This guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, toxicity, and the analytical methods for its detection. Due to its status as an obsolete rodenticide, specific pharmacokinetic data for this compound is limited in contemporary literature. This guide addresses this gap by presenting available data, contextualizing it with information on other first-generation anticoagulants, and detailing relevant experimental protocols.

Introduction

This compound is a synthetic derivative of 4-hydroxycoumarin and was historically used for the control of rodent populations.[1][2] Like other compounds in its class, its efficacy as a rodenticide is based on its anticoagulant properties.[3] Understanding the pharmacokinetics (the study of drug absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the study of the drug's mechanism of action and its physiological effects) of this compound is critical for assessing its efficacy, toxicity, and environmental impact. This technical guide synthesizes the available scientific information on this compound, presenting it in a structured format for researchers, toxicologists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its anticoagulant activity, which is achieved through the inhibition of the vitamin K cycle.

Mechanism of Action

This compound acts as a potent inhibitor of the enzyme Vitamin K Epoxide Reductase (VKOR).[4] VKOR is a critical enzyme in the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of several clotting factors in the liver.[3] By inhibiting VKOR, this compound depletes the available reduced vitamin K, thereby impairing the synthesis of functional vitamin K-dependent clotting factors II, VII, IX, and X.[4] This disruption of the coagulation cascade leads to an inability of the blood to clot, resulting in internal bleeding and eventual death.

References

History and development of Coumafuryl as a rodenticide

An In-depth Technical Guide to the History and Development of Coumafuryl as a Rodenticide

Abstract

This compound, a first-generation anticoagulant rodenticide, represents a significant milestone in the evolution of pest control. As a derivative of 4-hydroxycoumarin, its development in the mid-20th century offered a more effective and insidious method of rodent control compared to the acute poisons that preceded it. This technical guide provides a comprehensive overview of this compound, detailing its history, chemical synthesis, and mechanism of action. It includes a summary of toxicological data and outlines the key experimental protocols used to evaluate its efficacy and mode of action. The document is intended for researchers and professionals in toxicology, pest management, and drug development, offering a detailed examination of this historically important compound.

Introduction and Historical Context

The development of anticoagulant rodenticides traces back to the discovery of dicoumarin, the agent responsible for a hemorrhagic disease in cattle that consumed spoiled sweet clover.[1] This led to the synthesis of numerous analogues, with warfarin emerging in the 1940s as a potent therapeutic anticoagulant and, subsequently, a highly successful rodenticide.[1][2] Following this success, the 1950s saw the introduction of several "first-generation" anticoagulants. This compound (also known by former names Fumarin and Tomarin) was introduced around 1953 as part of this wave.[1][3]

First-generation anticoagulants (FGARs) like this compound require rodents to consume multiple doses over several days to accumulate a lethal dose. This characteristic was initially seen as an advantage, as it prevented the rapid development of "bait shyness" often observed with acute, fast-acting poisons.[4] However, the widespread use of FGARs eventually led to the emergence of genetically resistant rodent populations, which spurred the development of more potent second-generation anticoagulants (SGARs).[2] Today, this compound is considered largely obsolete, though its study provides fundamental insights into the mechanisms of anticoagulant toxicity.[5]

Physicochemical Properties and Synthesis

This compound is a synthetic derivative of coumarin.[5] It exists as a colorless to white crystalline solid and is typically prepared as a racemic mixture, containing equal proportions of both enantiomers due to a chiral center in its structure.[5][6]

Commercial Production: The synthesis of this compound is achieved through a condensation reaction. The process involves reacting 4-hydroxycoumarin with 3-(2-furyl)-1-methyl-2-oxopropyl acetate (2-furylmethyl ketone) in the presence of a base catalyst, such as sodium hydroxide.[5] The reaction is typically carried out in a solvent like ethanol or acetic acid under controlled temperature conditions to yield the final product, which is then purified by crystallization.[5]

Mechanism of Action

The Vitamin K Coagulation Cascade

This compound functions as a potent vitamin K antagonist.[7] In a healthy mammal, Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X) in the liver.[8][9] This carboxylation is essential for the clotting factors to bind calcium ions and participate in the coagulation cascade.

During this process, vitamin K hydroquinone (KH₂) is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation process to be sustained, KO must be recycled back to KH₂. This recycling is performed by the enzyme Vitamin K epoxide reductase (VKOR).[9][10]

Inhibition by this compound

This compound exerts its anticoagulant effect by competitively inhibiting the VKOR enzyme.[8][10] This inhibition blocks the regeneration of active vitamin K, leading to a progressive decline in the concentration of functional, carboxylated clotting factors II, VII, IX, and X.[8] As these factors are depleted, the blood loses its ability to clot.[10] Concurrently, this compound can increase the permeability of blood capillaries.[10] The combination of impaired coagulation and increased capillary leakage results in widespread internal hemorrhaging, leading to hypovolemic shock and, ultimately, death.[10]

Toxicological and Efficacy Data

The toxicity of this compound is characterized by its oral lethal dose (LD50), which is the dose required to kill 50% of a test population. As a first-generation anticoagulant, it is significantly less potent than second-generation compounds.

Acute Toxicity

Quantitative data for this compound's acute oral toxicity has been established in key rodent species.

| Species | Route of Exposure | LD50 Value | Reference |

| Rat (Rodent) | Oral | 25 mg/kg | [11] |

| Mouse | Oral | 14.7 mg/kg | [10] |

Key Experimental Protocols

The evaluation of a rodenticide like this compound involves a multi-stage process, from in vitro assays to controlled field trials.

In Vitro: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay quantifies the inhibitory effect of a compound directly on the target enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of VKOR activity (IC50).

Methodology:

-

Enzyme Preparation: Microsomes containing VKOR are isolated from the liver tissue of a suitable animal model (e.g., rat) or from cell lines engineered to express VKOR.[9][12]

-

Substrate and Cofactor Preparation: A solution containing Vitamin K epoxide (the substrate) and a reducing agent, typically dithiothreitol (DTT), which serves as an artificial cofactor, is prepared.[12]

-

Incubation: The microsomal preparation is incubated at a controlled temperature (e.g., 37°C) with the substrate/cofactor mix and varying concentrations of this compound.

-

Reaction Quenching and Analysis: After a set incubation period, the reaction is stopped. The amount of Vitamin K produced (the product of VKOR activity) is quantified using methods like High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: A dose-response curve is generated by plotting VKOR activity against the logarithm of this compound concentration. The IC50 value is calculated from this curve.

In Vivo: Laboratory Bait Choice Study

This test assesses the palatability and lethal effect of a rodenticide bait in a controlled laboratory setting.

Objective: To determine the acceptance of the this compound bait relative to a non-toxic food source and to measure the resulting mortality.

Methodology:

-

Animal Acclimation: Test animals (e.g., Norway rats, Rattus norvegicus) are individually housed and acclimated to the laboratory conditions.

-

Test Diet Presentation: Each animal is presented with two food containers: one with a weighed amount of the test bait containing this compound and the other with a weighed amount of a non-toxic "challenge" diet.[13]

-

Consumption Monitoring: Food consumption from both containers is measured daily for a specified period (e.g., 10-21 days). The positions of the containers are often alternated daily to prevent bias.[13]

-

Observation: Animals are observed daily for clinical signs of poisoning (e.g., lethargy, hemorrhage) and time to death is recorded.[13]

-

Data Analysis: Bait acceptance is calculated as the percentage of the total food consumed that was the test bait. Mortality rates and the average number of days to death are determined.

Field Trial: Census-Based Efficacy Evaluation

Field trials are essential to evaluate the performance of a rodenticide under real-world conditions, where it must compete with other available food sources.[14]

Objective: To measure the reduction in a wild rodent population following the application of this compound bait.

Methodology:

-

Site Selection: A suitable site with a confirmed and relatively contained rodent infestation is chosen (e.g., a farm building).[13]

-

Pre-Treatment Census: The baseline rodent population activity is measured using at least two indirect methods.[14]

-

Treatment Period: The non-toxic census bait is replaced with the this compound-laced bait. The amount of bait consumed is recorded daily. The treatment continues for a duration appropriate for a first-generation anticoagulant (e.g., 21 days).

-

Post-Treatment Census: After the treatment period, the toxic bait is removed and replaced with the original non-toxic census bait. The population census (food consumption and tracking) is repeated to measure the new, lower level of rodent activity.[14]

-

Efficacy Calculation: Efficacy is expressed as the percentage reduction in activity between the pre-treatment and post-treatment census periods.[15]

Conclusion and Current Status

This compound holds an important place in the history of rodent control as a first-generation anticoagulant. Its development marked a strategic shift away from acute poisons toward a multi-feed approach that capitalized on rodent feeding behaviors. While effective, the emergence of resistance necessitated the development of more potent second-generation compounds. Consequently, this compound is now considered obsolete and is not approved for use in many regions.[5] Nevertheless, its mechanism of action continues to be a cornerstone for understanding anticoagulant toxicology, and the experimental frameworks developed to test it remain relevant in the evaluation of modern rodenticides.

References

- 1. escholarship.org [escholarship.org]

- 2. professionalpestmanager.com [professionalpestmanager.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. INFOGRAPHIC: A short history of public health pesticides [bpca.org.uk]

- 5. This compound [sitem.herts.ac.uk]

- 6. CAS 117-52-2: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound sodium | C17H13NaO5 | CID 23707507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]

- 12. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sanidad.gob.es [sanidad.gob.es]

- 14. about.rrac.info [about.rrac.info]

- 15. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

The Multifaceted Biological Activities of 4-Hydroxycoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxycoumarin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From the landmark anticoagulant warfarin to emerging anticancer and anti-inflammatory agents, derivatives of 4-hydroxycoumarin continue to be a fertile ground for drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticoagulant Activity

The most well-established biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[1][2] These compounds function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors (II, VII, IX, and X), thereby prolonging blood clotting time.[1]

Quantitative Data: Anticoagulant Activity

The anticoagulant potency of 4-hydroxycoumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for a clot to form in a blood sample.

| Compound | Prothrombin Time (PT) in seconds | Reference Compound | PT of Reference (seconds) |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | Warfarin | 14.60 |

Anticancer Activity

A growing body of evidence highlights the potential of 4-hydroxycoumarin derivatives as anticancer agents.[3][4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][5]

Quantitative Data: Anticancer Activity (IC50 Values)

The cytotoxic effects of 4-hydroxycoumarin derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Compound 4 | HL60 (Leukemia) | 8.09 |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 |

| Compound 4 | A549 (Lung Cancer) | 9.34 |

| Compound 115 | SMMC-7721 (Hepatocellular Carcinoma) | 6 ± 1.4 |

| Compound 115 | Bel-7402 (Hepatocellular Carcinoma) | 8 ± 2.0 |

| Compound 115 | MHCC97 (Hepatocellular Carcinoma) | 7 ± 1.7 |

| Compound 115 | Hep3B (Hepatocellular Carcinoma) | 9 ± 2.0 |

| Compound VIIb | MCF-7 (Breast Cancer) | 1.03 ± 0.05 |

| Palladium(II) Complex C1 | MIA PaCa-2 (Pancreatic Cancer) | 3 |

| Palladium(II) Complex C1 | A375 (Melanoma) | 5.4 |

| Palladium(II) Complex C1 | HCT116 (Colon Cancer) | 7 |

| Palladium(II) Complex C2 | MIA PaCa-2 (Pancreatic Cancer) | 6 |

| Palladium(II) Complex C2 | A375 (Melanoma) | 17 |

| Palladium(II) Complex C2 | HCT116 (Colon Cancer) | 14.5 |

| Compound 4ab | HCT116 (Colon Cancer) | < 10 |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several 4-hydroxycoumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by 4-hydroxycoumarin derivatives.

Antioxidant Activity

Many 4-hydroxycoumarin derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity (IC50 Values)

The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound/Derivative | DPPH IC50 | ABTS IC50 (µM) |

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a ) | 0.05 mmol/L | 3.86 |

| Compound C3 | - | 3.86 |

| Compound C-HB1 | 6.4 µM | 4.5 |

| Compound C-HB2 | 2.5 µM | 2.0 |

Antimicrobial Activity

4-Hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Compound 7f | Bacillus subtilis | 8 |

| Biscoumarin 1 | Staphylococcus aureus (including MRSA) | 4-8 |

| Compound 2 | Staphylococcus aureus | Zone of Inhibition: 26.5 ± 0.84 mm |

| Compound 3 | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.56 mm |

| Compound 8 | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.26 mm |

| Compound 5 | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.59 mm |

| Compound 9 | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.32 mm |

Anti-inflammatory Activity

Several 4-hydroxycoumarin derivatives possess potent anti-inflammatory properties.[1] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[6]

Signaling Pathway: NF-κB and MAPK Inhibition

A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of inflammatory genes.

Caption: Inhibition of NF-κB and MAPK signaling by 4-hydroxycoumarin derivatives.

Experimental Protocols

General Experimental Workflow

The evaluation of the biological activity of 4-hydroxycoumarin derivatives typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Caption: General workflow for evaluating the biological activity of 4-hydroxycoumarin derivatives.

Anticoagulant Activity: Prothrombin Time (PT) Assay

Objective: To determine the effect of 4-hydroxycoumarin derivatives on the extrinsic pathway of blood coagulation.

Materials:

-

Test compound solution

-

Control vehicle (e.g., DMSO)

-

Warfarin solution (positive control)

-

Citrated platelet-poor plasma (from human or animal source)

-

Thromboplastin-calcium chloride reagent

-

Water bath at 37°C

-

Coagulometer or stopwatch

-

Pipettes

Procedure:

-

Pre-warm the thromboplastin-calcium chloride reagent and plasma samples to 37°C.

-

Pipette 100 µL of the plasma into a pre-warmed cuvette or test tube.

-

Add a specific concentration of the test compound or control and incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Forcefully add 200 µL of the pre-warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start the timer.

-

Record the time in seconds for the formation of a visible fibrin clot.

-

Perform all tests in triplicate and calculate the mean prothrombin time.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of 4-hydroxycoumarin derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of 4-hydroxycoumarin derivatives.

Materials:

-

Test compound solutions at various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Ascorbic acid or Trolox solution (positive control)

-

Methanol or ethanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.[8]

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]

-

Measure the absorbance of the solution at 517 nm.[8]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 4-hydroxycoumarin derivatives against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound solutions at various concentrations

-

Standard antibiotic solution (positive control)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds and the positive control in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microplate.[9]

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To assess the ability of 4-hydroxycoumarin derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) solution

-

Test compound solutions at various concentrations

-

Griess reagent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.[10]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the percentage of NO inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Coumafuryl (CAS No. 117-52-2): A Technical Guide for Researchers

An In-depth Examination of the Research Applications, Experimental Protocols, and Biological Activity of a First-Generation Anticoagulant

This technical guide provides a comprehensive overview of Coumafuryl (CAS No. 117-52-2), a coumarin derivative with significant historical and ongoing research applications. Primarily known as a first-generation anticoagulant rodenticide, the broader family of coumarins, to which this compound belongs, is the subject of extensive research in drug development for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, experimental methodologies, and potential for further investigation.

Core Compound Characteristics

This compound, chemically known as 3-[1-(2-furanyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one, is a white to pale yellow crystalline solid.[1] It is a synthetic derivative of 4-hydroxycoumarin.[2]

| Property | Value | Reference |

| CAS Number | 117-52-2 | [1] |

| Molecular Formula | C₁₇H₁₄O₅ | [3] |

| Molecular Weight | 298.29 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| Synonyms | Fumarin, Krumkil, 3-(α-Acetonylfurfuryl)-4-hydroxycoumarin | [3][4] |

Primary Research Application: Anticoagulant Rodenticide

This compound's principal application has been as a first-generation anticoagulant rodenticide.[5][6] Its efficacy stems from its ability to inhibit the vitamin K cycle, leading to a deficiency in essential blood clotting factors.[5]

Quantitative Data on Rodenticidal Efficacy

The effectiveness of coumarin-based rodenticides is typically measured by bait consumption and mortality rates in target species. While specific extensive field data for this compound is limited due to its status as a largely obsolete rodenticide, data from related first-generation anticoagulants like coumatetralyl provide a relevant comparison.[6]

| Rodenticide | Concentration in Bait | Target Species | Efficacy (Mortality/Reduction) | Reference |

| Coumatetralyl | 0.0375% | Rattus rattus | 63.33% population reduction | [7] |

| Coumatetralyl | 375 mg/kg | Anticoagulant-resistant Rattus norvegicus | 94% control success | [2] |

| Flocoumafen (Second-gen) | 0.005% | Oil palm plantation rats | >70% damage reduction | [8] |

| Brodifacoum (Second-gen) | 0.005% | Rattus rattus | 67.66% population reduction | [7] |

Acute Toxicity Data

The median lethal dose (LD₅₀) is a common measure of acute toxicity.[9][10]

| Compound | Species | Route of Administration | LD₅₀ | Reference |

| This compound | Rat (oral) | Oral | 400 mg/kg (LDLo) | [11] |

| Warfarin | Rat (oral) | Oral | 1.6 - 186 mg/kg | |

| Brodifacoum | Rat (oral) | Oral | 0.27 mg/kg |

LDLo (Lethal Dose Low) is the lowest dose of a substance reported to have caused death in humans or animals.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound, like other coumarin anticoagulants, exerts its effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[12] This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors.[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between 4-hydroxycoumarin and 2-furylmethyl ketone. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be adapted from standard coumarin synthesis methodologies.[13][14]

General Protocol for Condensation:

-

Reactant Preparation: Dissolve 4-hydroxycoumarin and 2-furylmethyl ketone in a suitable solvent such as ethanol or acetic acid.

-

Catalysis: Add a base catalyst, for example, sodium hydroxide or piperidine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent or by acidification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

In Vivo Assessment of Anticoagulant Activity

The anticoagulant effect of this compound can be assessed in animal models, typically rodents, by measuring the prothrombin time (PT).[15]

Protocol for Prothrombin Time (PT) Assay:

-

Animal Dosing: Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), to the test animals (e.g., mice or rats) via oral gavage. A control group should receive the vehicle only.

-

Blood Collection: At predetermined time points after administration (e.g., 24, 48, and 72 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant like sodium citrate.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

PT Measurement:

-

Pre-warm the plasma samples to 37°C.

-

Add a commercial thromboplastin reagent to the plasma.

-

Measure the time taken for a fibrin clot to form using a coagulometer.

-

-

Data Analysis: Compare the PT of the this compound-treated group to the control group. A prolonged PT indicates an anticoagulant effect.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

The direct inhibitory effect of this compound on its target enzyme can be quantified using an in vitro assay.[6][16]

Dithiothreitol (DTT)-Driven VKOR Assay Protocol:

-

Enzyme Preparation: Prepare microsomes containing VKORC1 from a suitable source, such as cell lines overexpressing the enzyme.

-

Reaction Mixture: In a microplate, combine the VKORC1-containing microsomes, a specified concentration of Vitamin K epoxide, and varying concentrations of this compound.

-

Initiation of Reaction: Start the reaction by adding a reducing agent, such as DTT.

-

Quantification: The activity of VKORC1 is determined by measuring the rate of Vitamin K production from Vitamin K epoxide, which can be quantified using high-performance liquid chromatography (HPLC).

-

IC₅₀ Determination: Plot the enzyme activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Broader Research Applications and Future Directions

While this compound itself is primarily associated with rodent control, the broader class of coumarin derivatives is a rich field for drug discovery and development.[1][3][4][5][17]

Potential Therapeutic Areas for Coumarin Analogs:

-

Anticancer: Some coumarin derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[3][5][17] They can modulate signaling pathways involved in cell proliferation and angiogenesis.[4]

-

Antimicrobial: Novel coumarin analogs are being investigated for their activity against drug-resistant bacteria and fungi.[18][19][20]

-

Neuroprotective: Certain coumarins have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase.[3][5][17]

-

Anti-inflammatory: Coumarins can exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase and lipoxygenase.[4]

The 4-hydroxycoumarin scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with diverse biological activities.[2] The exploration of this compound analogs could lead to the development of new therapeutic agents.[18][21][22]

Conclusion

This compound, with its well-established role as a first-generation anticoagulant, provides a fascinating case study in the application of coumarin chemistry. While its use as a rodenticide is now limited, its mechanism of action and the versatile 4-hydroxycoumarin scaffold it possesses continue to be of significant interest to the scientific community. For researchers in drug development, this compound and its analogs represent a promising area for the discovery of novel therapeutic agents with a wide range of potential applications, from oncology to infectious diseases. The experimental protocols and data presented in this guide offer a solid foundation for further research into this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 8. scispace.com [scispace.com]

- 9. whs.rocklinusd.org [whs.rocklinusd.org]

- 10. Median lethal dose - Wikipedia [en.wikipedia.org]

- 11. This compound CAS#: 117-52-2 [m.chemicalbook.com]

- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 14. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 15. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 16. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of coumarin analogs as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Literature review on first-generation anticoagulant rodenticides

For Researchers, Scientists, and Drug Development Professionals

First-generation anticoagulant rodenticides (FGARs) represent a pivotal development in vertebrate pest control that emerged in the mid-20th century. Compounds such as warfarin, coumatetralyl, and chlorophacinone revolutionized rodent management due to their efficacy and relative safety.[1] This technical guide provides an in-depth review of the mechanism of action, quantitative toxicological data, and key experimental protocols associated with these compounds.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

All anticoagulant rodenticides, both first and second-generation, share a common mechanism of action: the disruption of the vitamin K cycle in the liver.[1][2] This cycle is essential for the post-translational modification of several clotting factors, specifically factors II (prothrombin), VII, IX, and X.[2]

The key enzyme in this pathway is the Vitamin K epoxide reductase (VKOR).[2][3] FGARs act as antagonists to VKOR, inhibiting the regeneration of the active form of vitamin K (hydroquinone).[1][2][3] This leads to a gradual depletion of functional, carboxylated clotting factors, impairing the coagulation cascade.[1][2] The ultimate result is an increase in blood clotting time, leading to spontaneous internal hemorrhaging and death, typically within 5 to 7 days of initial ingestion.[1][4]

Because FGARs have relatively short metabolic half-lives compared to their second-generation counterparts, they are classified as "multi-dose" anticoagulants.[5][6] This means rodents must typically consume the bait over several consecutive days to accumulate a lethal dose, a characteristic that also contributes to a lower risk of secondary poisoning for non-target predators.[7]

Quantitative Data: Toxicity and Pharmacokinetics

The efficacy and risk profile of FGARs are defined by their toxicity (LD50) and pharmacokinetic properties. These values can vary significantly between species and even between sexes within a species.

Table 1: Acute Oral LD50 Values for Key FGARs in Rodents

| Compound | Species | Sex | Acute Oral LD50 (mg/kg) | Citation(s) |

| Warfarin | Rat (Rattus norvegicus) | Male | 323 | [8][9] |

| Rat (Rattus norvegicus) | Female | 58 | [8][9] | |

| Rat (Rattus norvegicus) | Combined | 50-100 (single dose) | [1] | |

| Mouse (Mus musculus) | Combined | 60 | [9] | |

| Chlorophacinone | Rat (Sprague Dawley) | Male | 3.15 | [10] |

| Rat (Sprague Dawley) | Female | 10.95 | [10] | |

| Rat (Sprague Dawley) | Combined | 6.26 | [10] | |

| Coumatetralyl | Mouse (Mus musculus) | - | >1000 | [11] |

| Rat (Rattus norvegicus) | - | 16.5 | [12] |

Note: FGARs are often more effective with repeated smaller doses. For example, daily doses of 1 mg/kg of warfarin for 5 days are lethal to rats.[1]

Table 2: Pharmacokinetic Parameters for Key FGARs

| Compound | Species | Parameter | Value | Citation(s) |

| Coumatetralyl | Mouse (Mus musculus) | Liver Elimination Half-Life | 15.8 - 16 days | [5][11][13] |

| Rat (Rattus norvegicus) | Liver Elimination Half-Life | 55 days | [5] | |

| Red Deer | Liver Elimination Half-Life | 18.9 days | [14] | |

| Warfarin | Mouse (Mus musculus) | Liver Elimination Half-Life | 66.8 days | [12] |

| Chlorophacinone | Mouse (Mus musculus) | Plasma Elimination Half-Life | 14.9 days | [12] |

Key Experimental Protocols

Standardized protocols are crucial for evaluating the efficacy, palatability, and safety of rodenticidal products.

Protocol: Laboratory Efficacy and Palatability Testing (Choice Test)

This protocol aims to determine the palatability and resulting mortality of a rodenticide bait when the target animal has access to an alternative, non-poisonous food source.

1. Animal Acclimatization:

-

House wild-strain rodents (e.g., Rattus norvegicus or Mus musculus) in individual cages.[15]

-

Provide a familiarization period of at least 3 days where animals have access to standard laboratory chow and water ad libitum.[16]

2. Pre-Test Period:

-

For a defined period (e.g., 10 days), provide the animals with a choice between two food containers.[15][16]

-

One container holds the "challenge diet" (non-poisonous food, often plain grains like wheat or oats), and the other holds a placebo version of the test bait (same formulation without the active ingredient).

-

Measure the daily consumption from each container to establish a baseline feeding preference.[17]

3. Test Period:

-

Replace the placebo bait with the active rodenticide bait. The challenge diet remains.

-

Continue to measure daily consumption of both the toxic bait and the challenge diet. Replenish food as needed.[17]

-

The test typically runs for a period appropriate to the rodenticide's mode of action (e.g., 10-21 days for FGARs).[15]

4. Observation and Data Collection:

-

Monitor animals daily for clinical signs of toxicity (e.g., lethargy, hemorrhage, rough coat).[4]

-

Record the day of death for each animal.

-

At the end of the test period, calculate the total consumption of each food type and the percentage mortality.[15] Palatability is assessed by the proportion of toxic bait consumed relative to the total food intake.

Protocol: Coagulation Assay (Prothrombin Time - PT)

The Prothrombin Time (PT) assay is a critical diagnostic tool to measure the effect of anticoagulants on the extrinsic pathway of coagulation. It is used to confirm exposure and assess the severity of coagulopathy.[18][19]

1. Blood Sample Collection:

-

Collect 4.5 mL of whole blood via venipuncture.[20]

-

The sample must be collected in a blue-top tube containing 3.2% buffered sodium citrate as the anticoagulant. Ensure the tube is at least 90% full to maintain the correct blood-to-anticoagulant ratio.[20]

-

Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.[20]

2. Plasma Preparation:

-

Centrifuge the sample to separate the plasma. The resulting platelet-poor plasma is used for the assay.

-

The sample is stable for 24 hours at room temperature. For longer storage, the plasma should be frozen.[20]

3. Assay Procedure:

-

A sample of the citrated, platelet-poor plasma is warmed to 37°C.

-

An excess of thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride are added to the plasma sample.[20] This triggers the extrinsic coagulation pathway.

-

The time (in seconds) it takes for a fibrin clot to form is measured, either mechanically or optically by a coagulation analyzer.[20]

4. Interpretation:

-

A prolonged PT compared to a normal reference range (e.g., 10-13 seconds in humans) indicates a deficiency in one or more vitamin K-dependent clotting factors.[20]

-

In the context of rodenticide exposure, PT tests are typically performed 48 to 72 hours post-ingestion, as it takes time for the circulating clotting factors to be depleted.[21][22]

Conclusion

First-generation anticoagulant rodenticides remain important tools in specific pest management scenarios. Their multi-dose nature, driven by their pharmacokinetic profiles, distinguishes them from more potent second-generation compounds.[6] A thorough understanding of their mechanism of action at the enzymatic level, combined with precise quantitative toxicity data and standardized experimental protocols, is essential for their responsible study, development, and application in the field.

References

- 1. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

- 2. Anticoagulant rodenticides | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Chlorophacinone - Wikipedia [en.wikipedia.org]

- 5. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 6. Rodenticides [npic.orst.edu]

- 7. mass.gov [mass.gov]

- 8. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]

- 9. Warfarin [the-piedpiper.co.uk]

- 10. aphis.usda.gov [aphis.usda.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. sanidad.gob.es [sanidad.gob.es]

- 16. icup.org.uk [icup.org.uk]

- 17. about.rrac.info [about.rrac.info]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Use of blood clotting assays to assess potential anticoagulant rodenticide exposure and effects in free-ranging birds of prey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 21. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 22. researchgate.net [researchgate.net]

Coumafuryl: A Technical Chronicle of its Discovery and Introduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dawn of Anticoagulant Rodenticides

Discovery and Development Timeline

The development of coumafuryl was part of a broader effort to expand the arsenal of effective and relatively safe rodenticides. Following the commercialization of warfarin, chemical modifications were explored to enhance efficacy and address potential resistance.

| Year | Event | Reference |

| 1940s | Discovery of dicoumarol and the anticoagulant properties of 4-hydroxycoumarin derivatives at the Wisconsin Alumni Research Foundation (WARF). | [1][2] |

| 1948 | Commercial introduction of warfarin as a rodenticide. | [1] |

| c. 1953 | Introduction of this compound (Fumarin) as a first-generation anticoagulant rodenticide. | [5] |

Chemical Synthesis of this compound

This compound, chemically known as 3-(α-acetonylfurfuryl)-4-hydroxycoumarin, is synthesized through a Michael addition reaction. The synthesis involves the condensation of 4-hydroxycoumarin with 4-(2-furyl)-3-buten-2-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxycoumarin

-

4-(2-furyl)-3-buten-2-one

-

Anhydrous ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

A solution of 4-hydroxycoumarin (1 mole equivalent) is prepared in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of piperidine is added to the solution.

-

4-(2-furyl)-3-buten-2-one (1 mole equivalent) is added dropwise to the stirred solution.

-

The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold distilled water, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[6] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.

Signaling Pathway: The Vitamin K Cycle and its Inhibition

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.

By inhibiting VKOR, this compound prevents the regeneration of the active form of vitamin K (hydroquinone), which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade and subsequent internal hemorrhaging.

Quantitative Data

Toxicological Data: LD₅₀ Values

The acute oral toxicity of this compound has been determined in rodent species.

| Species | Compound | LD₅₀ (mg/kg) | Reference |

| Rattus norvegicus (Norway Rat) | This compound | 25 | [7] |

| Mus musculus (House Mouse) | This compound | 14.7 | [7] |

Biochemical Data: VKOR Inhibition

Key Experimental Protocols

Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental method to assess the in vivo anticoagulant effect of this compound by measuring the time it takes for blood plasma to clot.

Caption: Workflow for the determination of prothrombin time.

-

Sample Collection: Whole blood is collected from the test subject (e.g., a rat administered with this compound) into a tube containing a sodium citrate solution (3.2%) to chelate calcium and prevent premature clotting.

-

Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.

-

Assay Performance:

-

Aliquots of the plasma are pre-warmed to 37°C.

-

A thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate the extrinsic coagulation pathway.

-

The time taken for a fibrin clot to form is measured, either manually or using an automated coagulometer.[9][10][11]

-

-

Data Analysis: The prothrombin time of the treated animal is compared to that of a control animal. A prolonged PT indicates a deficiency in the extrinsic and common coagulation pathways, consistent with the action of this compound.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the VKOR enzyme.

Caption: Workflow for the in vitro VKOR inhibition assay.

-

Enzyme Preparation: A microsomal fraction containing VKOR is isolated from the liver of a suitable animal model (e.g., rat).

-

Inhibition Assay:

-

The microsomal preparation is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, vitamin K epoxide, and a reducing agent such as dithiothreitol (DTT).[12]

-

The reaction is allowed to proceed for a fixed time at 37°C and is then terminated.

-

-

Product Quantification: The amount of the product, vitamin K, is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of VKOR inhibition is calculated for each concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Conclusion

This compound represents an important milestone in the development of chemical rodent control agents. As a first-generation anticoagulant, its discovery and introduction provided a more humane and effective alternative to the acute poisons that were previously in use. The technical understanding of its synthesis, mechanism of action, and the experimental methods for its evaluation laid the groundwork for the future development of second-generation anticoagulants. This guide serves as a technical resource for professionals in the field, providing a detailed account of the foundational science behind this significant compound.

References

- 1. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study In Scarlet | Science History Institute [sciencehistory.org]

- 3. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doc.govt.nz [doc.govt.nz]

- 8. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. droracle.ai [droracle.ai]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coumafuryl and its Synonyms, Fumarin and Tomarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumafuryl, a first-generation anticoagulant rodenticide, belongs to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Also known by its synonyms Fumarin and Tomarin, it has been utilized for the control of rodent populations.[2] Its mechanism of action involves the disruption of the vitamin K cycle, leading to fatal hemorrhaging in target species. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, toxicological data, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to pale yellow powder.[3] It is a racemic mixture, containing equal proportions of its two enantiomers due to a chiral center in its structure.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[1-(2-furyl)-3-oxobutyl]-4-hydroxy-2H-chromen-2-one | [4] |

| Synonyms | Fumarin, Tomarin, Krumkil, Ratafin, Lurat | [2] |

| CAS Number | 117-52-2 | [4] |

| Molecular Formula | C₁₇H₁₄O₅ | [4] |

| Molecular Weight | 298.29 g/mol | [4] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 430.6 °C at 760 mmHg | [4] |

| Solubility | Moderately soluble in water. Soluble in organic solvents like ethanol and ether. | [1] |

| logP (Octanol/Water) | 3.20 | [4] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[5][6] This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active blood clotting factors II, VII, IX, and X in the liver.

The process involves the post-translational gamma-carboxylation of glutamate (Glu) residues on precursor proteins to form gamma-carboxyglutamate (Gla) residues. This carboxylation is powered by the conversion of vitamin K hydroquinone (KH₂) to vitamin K 2,3-epoxide (KO). VKOR is responsible for recycling KO back to vitamin K quinone (K) and subsequently to the active KH₂ form. By inhibiting VKOR, this compound depletes the pool of active vitamin K, preventing the carboxylation and activation of clotting factors. This leads to a coagulopathic state and subsequent internal bleeding.[7]

Quantitative Toxicological Data

This compound is classified as highly toxic to mammals via the oral route.[1] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

| Species | Route of Exposure | LD50 Value | Reference |

| Rat | Oral | 25 mg/kg | [4] |

| Chick | Oral | Toxic effects and 100% mortality observed; specific LD50 not reported. | [4] |

Experimental Protocols

Protocol for Determination of this compound in Animal Tissues by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of this compound in biological matrices.[8]

1. Sample Preparation and Extraction:

-

Homogenize 2.0 g of animal tissue (e.g., liver, kidney).

-

Add an internal standard (e.g., warfarin) to the homogenate.

-

Extract the sample with 10 mL of ethyl acetate by vigorous mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the supernatant (ethyl acetate layer).

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

-

Load the ethyl acetate extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Separation:

-

Column: XDB C18 column or equivalent.

-

Mobile Phase: Isocratic mixture of acetic acid-ammonium acetate buffer (5 mmol/L, pH 4.5) and methanol (e.g., 30:70, v/v).[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

4. MS/MS Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[8][9]

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard for quantification and confirmation.

5. Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Protocol for Acute Oral Toxicity (LD50) Determination

This protocol is based on the principles of the now-deleted OECD Test Guideline 401 and serves as a foundational method for assessing acute oral toxicity.[10]

1. Animals and Housing:

-

Species: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically of a single sex or both.

-

Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.

-

Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

2. Dose Preparation and Administration:

-

Prepare a minimum of 3 dose levels of this compound, plus a vehicle control group. Doses should be spaced to produce a range of toxic effects and mortality rates.

-

Administer the substance in a single dose by oral gavage. The volume administered should be kept constant across all animals.

3. Experimental Procedure:

-

Fast animals overnight prior to dosing.

-

Record the body weight of each animal before administration.

-

Administer the calculated dose of this compound or vehicle.

-

Return animals to their cages and provide access to food and water.

4. Observation:

-